TRYPTAMINE-alpha,alpha-D2 HCL
Overview
Description
TRYPTAMINE-alpha,alpha-D2 HCL is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine and its derivatives are known for their significant roles in neurobiology and pharmacology, particularly as neurotransmitters and psychoactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRYPTAMINE-alpha,alpha-D2 HCL typically involves the decarboxylation of L-tryptophan, a naturally occurring amino acid. This process can be catalyzed by aromatic L-amino acid decarboxylase . Another method involves the reduction of 3-(2-Nitrovinyl)indole, which is a multi-step process starting with the nitration of indole, followed by the reduction of the resulting nitroindole .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enzymatic decarboxylation processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
TRYPTAMINE-alpha,alpha-D2 HCL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole derivatives.
Reduction: Reduction reactions can produce various substituted tryptamines.
Substitution: Substitution reactions often involve the amine group of the tryptamine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a range of indole derivatives, substituted tryptamines, and other complex organic compounds .
Scientific Research Applications
TRYPTAMINE-alpha,alpha-D2 HCL has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including antidepressant
Biological Activity
Tryptamine-alpha,alpha-D2 HCl is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound has garnered interest due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of Tryptamine and Its Derivatives
Tryptamine is synthesized from the essential amino acid tryptophan through decarboxylation, primarily catalyzed by aromatic L-amino acid decarboxylase. It is structurally characterized by an indole ring and an aminoethyl side chain. Tryptamine and its derivatives are known for their significant roles as neurotransmitters and psychoactive substances .
Tryptamine and its derivatives act primarily through interactions with serotonin receptors (5-HT receptors) and trace amine-associated receptors (TAARs). The biological activity of this compound can be summarized as follows:
- Serotonin Receptor Agonism : Tryptamine acts as a full agonist at the 5-HT2A receptor, which is implicated in various neuropsychiatric effects. The compound exhibits an EC50 value of approximately 7.36 nM for this receptor .
- Trace Amine-Associated Receptor Activity : It functions as a potent agonist for TAAR1, influencing dopaminergic and serotonergic systems .
Neurotransmission
This compound has been studied for its effects on neurotransmission. Its activation of serotonin receptors can lead to modulation of mood and cognition. Research indicates that tryptamines can induce head-twitch responses in animal models, indicative of hallucinogenic effects primarily mediated through 5-HT2A receptor activation .
Gastrointestinal Motility
In the gastrointestinal tract, tryptamine produced by gut microbiota activates 5-HT4 receptors, which play a crucial role in regulating gastrointestinal motility . This effect can be beneficial in treating conditions like irritable bowel syndrome (IBS).
Case Studies and Research Findings
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Receptor Binding Profiles : A study explored the binding profiles of various tryptamines, including this compound. It was found that these compounds predominantly target 5-HT receptors along with other non-serotonergic targets such as kappa opioid receptors and dopamine receptors .
Compound 5-HT Receptors Kappa Opioid Receptors Dopamine Receptors This compound High Moderate Low 4-HO-DiPT Moderate Low Moderate - Psychoactive Effects : Research demonstrated that Tryptamine derivatives can elicit significant psychoactive effects in animal models. The head-twitch response observed in mice was linked to the activation of 5-HT2A receptors, suggesting potential applications in studying hallucinogenic mechanisms .
- Therapeutic Potential : The pharmacological profile of this compound suggests potential therapeutic applications in treating mood disorders and gastrointestinal issues due to its modulatory effects on serotonin pathways .
Properties
IUPAC Name |
1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-GZEMNZGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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